Cas no 520-79-6 (3-Iodo-2-hydroxybenzoic Acid)
3-Iodo-2-hydroxybenzoic Acid Chemical and Physical Properties
Names and Identifiers
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- Benzoic acid, 2-hydroxy-3-iodo-
- 2-hydroxy-3-iodobenzoic acid
- 3-Iodo-2-Hydroxybenzoic acid
- CS-0453213
- AT10718
- SCHEMBL421225
- 2-HYDROXY-3-IODOBENZOICACID
- 520-79-6
- EN300-134249
- MB25549
- AMY37719
- 3-Jod-salicylsaure
- DTXSID00487054
- 3-Iodo-2-hydroxybenzoic Acid
-
- MDL: MFCD16999867
- Inchi: 1S/C7H5IO3/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,9H,(H,10,11)
- InChI Key: PJLHEOAOXSHXLR-UHFFFAOYSA-N
- SMILES: IC1=CC=CC(C(=O)O)=C1O
Computed Properties
- Exact Mass: 263.92785
- Monoisotopic Mass: 263.92834g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 57.5Ų
Experimental Properties
- PSA: 57.53
3-Iodo-2-hydroxybenzoic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | I737928-5mg |
3-Iodo-2-hydroxybenzoic Acid |
520-79-6 | 5mg |
$ 50.00 | 2022-06-04 | ||
| TRC | I737928-10mg |
3-Iodo-2-hydroxybenzoic Acid |
520-79-6 | 10mg |
$ 70.00 | 2022-06-04 | ||
| TRC | I737928-50mg |
3-Iodo-2-hydroxybenzoic Acid |
520-79-6 | 50mg |
$ 295.00 | 2022-06-04 | ||
| Chemenu | CM117340-1g |
2-Hydroxy-3-iodobenzoic Acid |
520-79-6 | 95% | 1g |
$624 | 2024-07-15 | |
| Enamine | EN300-134249-0.05g |
2-hydroxy-3-iodobenzoic acid |
520-79-6 | 95% | 0.05g |
$125.0 | 2023-05-24 | |
| Enamine | EN300-134249-0.1g |
2-hydroxy-3-iodobenzoic acid |
520-79-6 | 95% | 0.1g |
$186.0 | 2023-05-24 | |
| Enamine | EN300-134249-0.25g |
2-hydroxy-3-iodobenzoic acid |
520-79-6 | 95% | 0.25g |
$265.0 | 2023-05-24 | |
| Enamine | EN300-134249-0.5g |
2-hydroxy-3-iodobenzoic acid |
520-79-6 | 95% | 0.5g |
$417.0 | 2023-05-24 | |
| Enamine | EN300-134249-1.0g |
2-hydroxy-3-iodobenzoic acid |
520-79-6 | 95% | 1g |
$534.0 | 2023-05-24 | |
| Enamine | EN300-134249-2.5g |
2-hydroxy-3-iodobenzoic acid |
520-79-6 | 95% | 2.5g |
$1049.0 | 2023-05-24 |
3-Iodo-2-hydroxybenzoic Acid Related Literature
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1. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 3-Iodo-2-hydroxybenzoic Acid
Comprehensive Guide to 3-Iodo-2-hydroxybenzoic Acid (CAS No. 520-79-6): Properties, Applications, and Research Insights
3-Iodo-2-hydroxybenzoic Acid (CAS No. 520-79-6) is a halogenated derivative of salicylic acid, widely recognized for its unique chemical properties and versatile applications in pharmaceuticals, organic synthesis, and material science. This compound, also referred to as 2-Hydroxy-3-iodobenzoic Acid, features an iodine atom at the 3-position and a hydroxyl group at the 2-position of the benzoic acid ring, making it a valuable intermediate in synthetic chemistry. Its molecular formula, C7H5IO3, and molecular weight of 264.02 g/mol, underscore its significance in precision-driven chemical processes.
In recent years, the demand for halogenated aromatic compounds like 3-Iodo-2-hydroxybenzoic Acid has surged due to their role in developing biocompatible materials and targeted drug delivery systems. Researchers are particularly interested in its potential as a building block for radiopharmaceuticals, given the iodine atom's utility in imaging and therapeutic applications. This aligns with the growing focus on personalized medicine and theranostics, where compounds like 520-79-6 are pivotal for designing novel diagnostic agents.
The synthesis of 3-Iodo-2-hydroxybenzoic Acid typically involves the iodination of 2-hydroxybenzoic acid under controlled conditions, ensuring high purity and yield. Its crystalline structure and solubility profile (soluble in polar solvents like ethanol and DMSO) make it suitable for laboratory-scale and industrial applications. Analytical techniques such as HPLC, NMR, and mass spectrometry are commonly employed to verify its purity, a critical factor for pharmaceutical-grade use.
From an environmental and safety perspective, 3-Iodo-2-hydroxybenzoic Acid is handled under standard laboratory protocols, with no significant ecological hazards reported. Its stability under ambient conditions and low volatility contribute to its ease of storage and transportation, addressing key concerns in the green chemistry movement. This aspect resonates with current trends favoring sustainable chemical practices and eco-friendly reagents.
In the pharmaceutical sector, CAS 520-79-6 is explored for its anti-inflammatory and antimicrobial properties, building on the bioactivity of salicylic acid derivatives. Studies suggest its potential in modulating enzyme pathways, particularly those involving cyclooxygenases, which are relevant to pain management therapies. Additionally, its incorporation into metal-organic frameworks (MOFs) highlights its utility in advanced material science, where it aids in creating porous structures for gas storage or catalysis.
For researchers and industry professionals, sourcing high-quality 3-Iodo-2-hydroxybenzoic Acid is essential. Reputable suppliers provide GC/MS-certified batches with detailed technical data sheets (TDS), ensuring compliance with Good Manufacturing Practices (GMP). Frequently searched queries like "synthesis of 3-Iodo-2-hydroxybenzoic Acid", "CAS 520-79-6 suppliers", and "applications of iodinated benzoic acids" reflect the compound's relevance in academic and industrial circles.
Looking ahead, the versatility of 3-Iodo-2-hydroxybenzoic Acid positions it as a key player in interdisciplinary research. Innovations in catalysis, bioconjugation, and nanotechnology are expected to further expand its applications, aligning with global priorities such as healthcare innovation and renewable energy solutions. As scientific inquiry evolves, this compound will likely remain at the forefront of functional material design and medicinal chemistry breakthroughs.
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